molecular formula C8H14ClNO B8481239 1-(3-Chloropropyl)piperidin-2-one

1-(3-Chloropropyl)piperidin-2-one

Cat. No.: B8481239
M. Wt: 175.65 g/mol
InChI Key: UGDYIVYKPUAJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted with a 3-chloropropyl chain. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research. Its utility arises from the reactivity of the chloropropyl group, which facilitates nucleophilic substitution reactions, enabling the formation of carbon-nitrogen bonds with amines, heterocycles, or other nucleophiles.

Key applications include the synthesis of indenoisoquinoline derivatives (e.g., compound 22 in and ), which exhibit Topoisomerase I (Top1) inhibitory activity . Additionally, it is employed in the preparation of methanone derivatives (e.g., compound 23b in ) and other bioactive molecules .

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

1-(3-chloropropyl)piperidin-2-one

InChI

InChI=1S/C8H14ClNO/c9-5-3-7-10-6-2-1-4-8(10)11/h1-7H2

InChI Key

UGDYIVYKPUAJPF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Chloropropyl)pyrrolidine

  • Structure : A 5-membered pyrrolidine ring with a 3-chloropropyl substituent.
  • Synthesis: Reacts with indenoisoquinoline 13 under basic conditions (K₂CO₃, DMF) to form compound 23, a Top1 inhibitor with moderate activity (++ level) .
  • Key Difference : The smaller pyrrolidine ring (vs. piperidin-2-one) reduces steric hindrance but may limit hydrogen-bonding interactions, resulting in lower inhibitory potency compared to piperidine derivatives .

1-(3-Chloropropyl)morpholine

  • Structure : A morpholine ring (oxygen-containing 6-membered heterocycle) with a 3-chloropropyl chain.
  • Application : Used in nucleophilic substitutions to generate intermediates (e.g., 3b–h in ).

1-(3-Chloropropyl)-1H-imidazole

  • Structure : Imidazole ring with a chloropropyl chain.
  • Reactivity: The aromatic nitrogen in imidazole may participate in conjugation, altering electronic properties and reactivity.

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

  • Structure : Piperazine ring with dual chloropropyl and chlorophenyl substituents.
  • Synthesis : Microwave-assisted methods achieve 88% yield in 40 seconds, outperforming conventional methods (60% yield in 7 hours) .
  • Application : Intermediate in trazodone synthesis, a 5-HT1A ligand .

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